

Mass Spectrometry Fragmentation Patterns of Thioxooxazolidinones: A Comparative Technical Guide

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Compound of Interest

Compound Name: *3-Allyl-2-thioxooxazolidin-4-one*

CAS No.: 93962-58-4

Cat. No.: B12913710

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Introduction

Thioxooxazolidinones (specifically 2-thioxo-1,3-oxazolidin-4-ones) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres to oxazolidinones (e.g., Linezolid) or as chiral auxiliaries in asymmetric synthesis. Their structural distinctiveness lies in the thiocarbonyl group (C=S) at the 2-position, which imparts unique electronic properties compared to the carbonyl (C=O) of standard oxazolidinones.

This guide provides a technical analysis of their mass spectrometric behavior, focusing on fragmentation mechanisms, differentiation from oxo-analogs, and experimental protocols for structural elucidation.

Structural Context & Ionization Behavior[1][2][3]

The substitution of oxygen with sulfur significantly alters the ionization potential and stability of the molecular ion (

).

Feature	Oxazolidinone (2-Oxo)	Thioxooxazolidinone (2-Thioxo)	MS Implication
Core Heteroatom	Carbonyl Oxygen (C=O)	Thiocarbonyl Sulfur (C=S)	Sulfur is less electronegative and more polarizable.
Ionization Energy	Higher	Lower	Thioxo compounds ionize more readily; is often more intense.
Ring Stability	Lower (under EI)	Higher (under EI)	Thioxo analogs show greater resistance to fragmentation (harder ionization).
Isotopic Pattern	Standard (C)	Distinct (S)	Presence of S (4.2% abundance) provides an M+2 signature.

Electron Impact (EI) Fragmentation Mechanisms[4] [5]

Under Electron Impact (70 eV), thioxooxazolidinones undergo specific ring cleavages that distinguish them from their oxo-counterparts. The two dominant pathways are Retro-Diels-Alder (RDA) type cleavage and Substituent-Driven Fragmentation.

Pathway A: Ring Cleavage (Loss of COS)

Unlike oxazolidinones, which characteristically lose carbon dioxide (

, 44 Da), 2-thioxooxazolidin-4-ones eliminate carbonyl sulfide (

, 60 Da). This is the diagnostic neutral loss for identifying the thioxo core.

Mechanism:

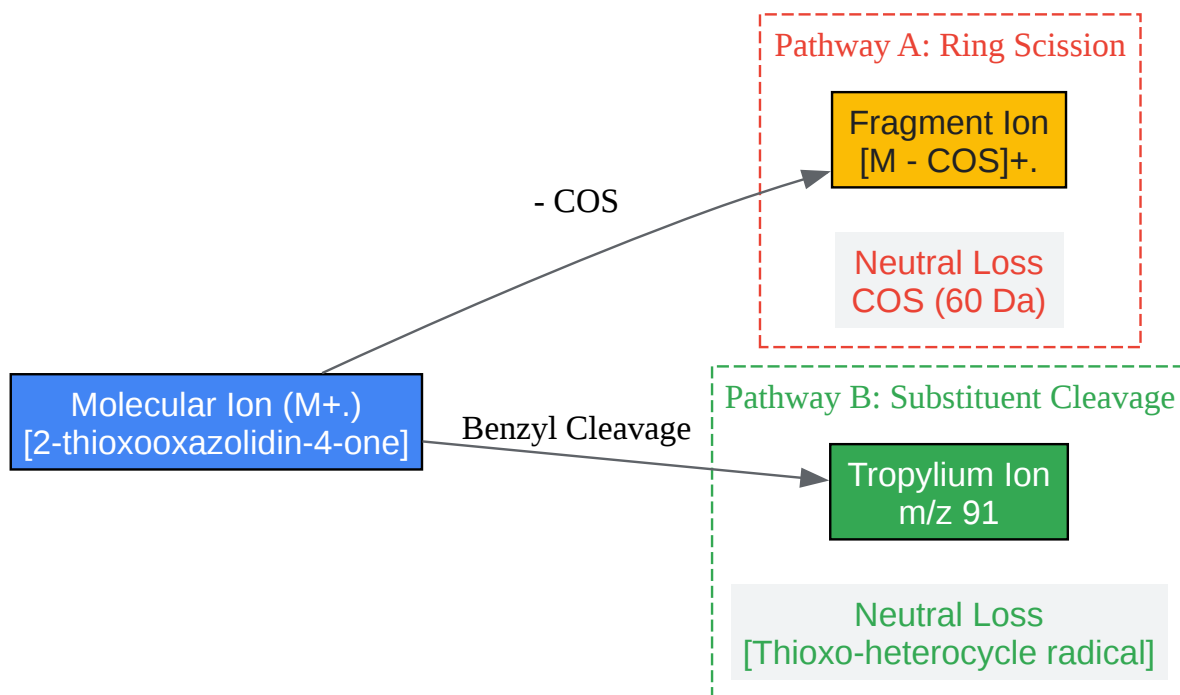
- Ionization occurs primarily at the sulfur atom (highest HOMO).
- The ring undergoes scission breaking the C2-O and C4-N bonds (or C2-N and C5-O depending on substitution).
- Neutral Loss: Expulsion of (60 Da).
- Product Ion: Formation of an imine or alkene radical cation.

Pathway B: Substituent Effects (Benzyl/Aryl)

If the thioxooxazolidinone bears a benzyl group (common in chiral auxiliaries), the spectrum is often dominated by the stability of the benzyl cation.

- Tropylium Ion Formation: Cleavage of the N-Benzyl bond generates the tropylium ion () at m/z 91, which is often the base peak.
- Competition: High stability of the tropylium ion can suppress the observation of ring-specific fragments (loss of COS).

Visualization of Fragmentation Pathways



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Figure 1: Primary fragmentation pathways of 2-thioxooxazolidin-4-ones under EI conditions.

Electrospray Ionization (ESI) Behavior[1][6][7]

In LC-MS applications using ESI, the fragmentation is driven by Collision-Induced Dissociation (CID) of the protonated molecule

- Protonation Site: The thiocarbonyl sulfur is the preferred site of protonation due to its higher basicity compared to the ring oxygen or amide nitrogen.

- Adduct Formation: Sodium adducts

are frequently observed and are generally more stable than protonated species, requiring higher collision energies to fragment.

- CID Pathway:

- precursor selection.[1]
- Ring opening (often at the C-O bond).
- Elimination of small neutrals:
 - (28 Da),
 - (18 Da, if hydroxy side chains exist), or
 - (34 Da, rare but possible).

Comparative Analysis: Thioxo vs. Oxo

This table serves as a quick reference for researchers distinguishing between these two scaffolds.

Parameter	2-Thioxo-1,3-oxazolidin-4-one	1,3-Oxazolidine-2,4-dione	Differentiation Strategy
Diagnostic Neutral Loss	60 Da (COS)	44 Da (CO ₂)	Monitor neutral loss scans.
Molecular Ion Intensity	High (Stable M+.)	Low/Medium (Less stable)	Thioxo M+. persists at 70eV.
Base Peak (Unsubstituted)	Often M+. or [M-COS]+.	Often fragment ions	Check relative abundance of M+.[2]
Isotope Signature	M+2 (~4.5%)	M+1 (~1.1% per C)	Look for contribution.
Polarity (RT)	Less Polar	More Polar	Thioxo elutes later on Reverse Phase C18.

Experimental Protocol for Structural Confirmation

To unequivocally confirm the structure of a thioxooxazolidinone derivative, follow this self-validating workflow.

Step 1: Sample Preparation

- Solvent: Dissolve 0.1 mg of compound in 1 mL of Methanol (HPLC grade).
- Concentration: Dilute to 1-10 µg/mL.
- Additives: For ESI(+), add 0.1% Formic Acid to enhance protonation at the sulfur atom.

Step 2: MS Acquisition (Direct Infusion or LC-MS)

- Source: ESI (Positive Mode).
- Scan Range: m/z 50 – 1000.
- Capillary Voltage: 3.0 - 3.5 kV.
- Source Temp: 300°C (Thioxo compounds are thermally stable).

Step 3: Tandem MS (MS/MS) Validation

- Select Precursor: Isolate
.
- Ramp Collision Energy: 10 -> 40 eV.
- Check for Diagnostic Ions:
 - Confirm Sulfur: Look for the M+2 isotope peak in the MS1 spectrum before fragmentation.
 - Confirm Core: Look for the loss of 60 Da (COS) in the MS2 spectrum. If you see a loss of 44 Da (

), the sample may be the oxo-analog or oxidized degradation product.

Step 4: EI Confirmation (Optional but Recommended)

If available, run GC-MS (EI, 70eV).

- Criteria: The molecular ion should be prominent.

- Differentiation: Absence of m/z 44 loss (CO₂) confirms the integrity of the thioxo group.

References

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